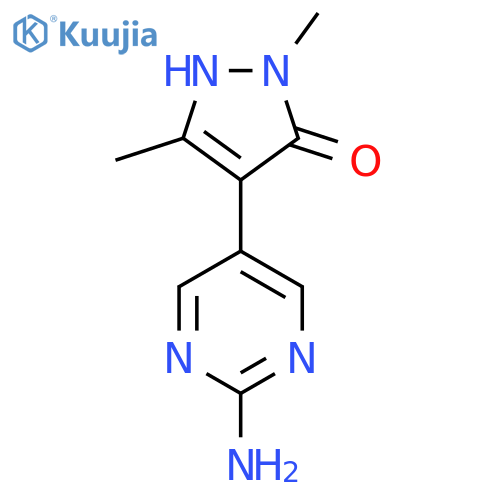

Cas no 2137837-06-8 (4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol)

2137837-06-8 structure

商品名:4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol

4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

-

- EN300-713413

- 2137837-06-8

- 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol

-

- インチ: 1S/C9H11N5O/c1-5-7(8(15)14(2)13-5)6-3-11-9(10)12-4-6/h3-4,13H,1-2H3,(H2,10,11,12)

- InChIKey: MYFOCFJJHBELDS-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C2=CN=C(N)N=C2)=C(C)NN1C

計算された属性

- せいみつぶんしりょう: 205.09635999g/mol

- どういたいしつりょう: 205.09635999g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-713413-1.0g |

4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol |

2137837-06-8 | 1g |

$0.0 | 2023-06-06 |

4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

2137837-06-8 (4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 13769-43-2(potassium metavanadate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量